N-(3-ethynylphenyl)propanamide
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Overview
Description
N-(3-ethynylphenyl)propanamide: is an organic compound that belongs to the class of amides. It consists of an ethynyl group (-C≡CH) attached to a phenyl ring (C6H5-) and a propanamide group (CH3CH2CONH-).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)propanamide typically involves the reaction of 3-ethynylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-ethynylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: N-(3-ethynylphenyl)propanamide is used as a building block in organic synthesis
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In material science, this compound is explored as a modifier for epoxy resins to enhance their thermal stability and toughness. This application exploits the reactivity of the ethynyl group for crosslinking with the epoxy resin during curing .
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)propanamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(3-ethynylphenyl)acetamide
- N-(3-ethynylphenyl)butanamide
- N-(3-ethynylphenyl)benzamide
Comparison: N-(3-ethynylphenyl)propanamide is unique due to its specific combination of an ethynyl group and a propanamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the propanamide group provides a balance between hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological targets .
Properties
IUPAC Name |
N-(3-ethynylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCIXVZCWRZHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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